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Compound of Interest

Compound Name: Aurachin B

Cat. No.: B1666131 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Aurachin B, a

quinoline N-oxide antibiotic first isolated from myxobacteria such as Stigmatella aurantiaca.[1]

[2] Aurachin B belongs to a class of natural products known for their potent biological

activities, including the inhibition of bacterial cytochrome complexes.[2] The detailed

spectroscopic information herein is essential for the identification, characterization, and further

development of Aurachin B and its analogues as potential therapeutic agents.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data reported for Aurachin
B. The Nuclear Magnetic Resonance (NMR) data was acquired in deuterated chloroform

(CDCl₃), and the High-Resolution Mass Spectrometry (HRMS) data was obtained using

Electrospray Ionization (ESI).[3]

Table 1: ¹H NMR Spectroscopic Data for Aurachin B
(400 MHz, CDCl₃)[3]
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

1.58 s - 3H Farnesyl CH₃

1.60 s - 3H Farnesyl CH₃

1.66 s - 3H Farnesyl CH₃

1.90 s - 3H Farnesyl CH₃

1.95–1.99 m - 2H Farnesyl CH₂

2.02–2.09 m - 2H Farnesyl CH₂

2.14–2.18 m - 4H Farnesyl CH₂

2.70 s - 3H Quinoline 2-CH₃

3.76 d 7.2 2H
Farnesyl CH₂ (at

C4)

5.04–5.10 m - 2H Farnesyl CH

5.30 t 6.8 1H Farnesyl CH

5.98 s - 1H Aromatic CH

7.56–7.62 m - 2H Aromatic CH

7.89–7.92 m - 1H Aromatic CH

8.77–8.79 m - 1H Aromatic CH

Table 2: ¹³C NMR Spectroscopic Data for Aurachin B
(100 MHz, CDCl₃)[3]
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Chemical Shift (δ) ppm

12.6

16.2

16.7

17.8

24.7

25.8

26.5

26.8

39.7

39.8

119.9

120.8

123.2

123.7

123.9

124.4

127.5

127.6

128.0

131.4

135.6

137.0

138.7
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142.3

147.5

Table 3: Mass Spectrometry Data for Aurachin B

Technique
Ionization
Mode

Mass
Calculated
([M+Na]⁺)

Mass Found
([M+Na]⁺)

Molecular
Formula

HRMS ESI 402.2409 402.2415 C₂₅H₃₃NO₂

Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is based on the parameters reported in the literature for the structural elucidation

of synthesized Aurachin B.[3]

Sample Preparation: A sample of purified Aurachin B (typically 1-5 mg) is dissolved in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

Instrument Setup: A 400 MHz NMR spectrometer is used for acquiring the spectra.

¹H NMR Acquisition: The spectrometer is tuned and shimmed for the sample. A standard

one-pulse sequence is used to acquire the proton spectrum. Key parameters include a

spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient

number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used

to acquire the carbon spectrum at a frequency of 100 MHz. A wider spectral width (e.g., 240

ppm) and a longer acquisition time with a greater number of scans are typically required due

to the lower natural abundance of ¹³C.
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Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal

standard TMS at 0.00 ppm for ¹H and the residual solvent peak of CDCl₃ at 77.16 ppm for

¹³C.

High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the procedure for obtaining precise mass data for molecular formula

determination.[3]

Sample Preparation: A dilute solution of Aurachin B is prepared in a suitable solvent

compatible with electrospray ionization, such as methanol or acetonitrile, at a concentration

of approximately 1 µg/mL.

Instrument Setup: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or

Orbitrap mass analyzer) equipped with an Electrospray Ionization (ESI) source is used. The

instrument is calibrated using a standard calibration mixture to ensure high mass accuracy.

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion

using a syringe pump at a low flow rate (e.g., 5-10 µL/min). The analysis is performed in

positive ion mode to detect the sodiated adduct ([M+Na]⁺). The instrument is set to scan a

mass range that includes the expected molecular ion, typically m/z 100-1000.

Data Analysis: The acquired spectrum is analyzed to identify the peak corresponding to the

[M+Na]⁺ ion. The exact mass of this ion is determined and used to calculate the elemental

composition using software that matches the experimental mass to possible molecular

formulas within a specified mass tolerance (typically < 5 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy
While specific UV-Vis absorption maxima (λmax) for Aurachin B are not detailed in the

reviewed literature, this general protocol describes how such data would be obtained. The

quinoline N-oxide chromophore is expected to exhibit distinct absorption bands in the UV

region.

Sample Preparation: A stock solution of Aurachin B is prepared in a UV-transparent solvent,

such as ethanol or methanol. A series of dilutions are made to find a concentration that yields
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an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0

AU).

Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. The instrument is

initialized and a baseline correction is performed using a cuvette filled with the same solvent

that was used to prepare the sample.

Data Acquisition: The sample solution is placed in a quartz cuvette. The absorbance

spectrum is recorded over a wavelength range of approximately 200-800 nm.

Data Analysis: The resulting spectrum is analyzed to identify the wavelengths of maximum

absorbance (λmax). The molar extinction coefficient (ε) can be calculated at each λmax if the

exact concentration of the solution is known, using the Beer-Lambert law (A = εbc).

Visualization
The following diagram illustrates a generalized workflow for the isolation and spectroscopic

characterization of a natural product like Aurachin B.
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Caption: General workflow for natural product analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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